2-Methyl-L-tryptophan

Descripción general

Descripción

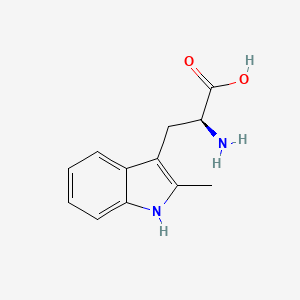

2-Methyl-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. In this compound, the hydrogen at position 2 on the indole ring is replaced by a methyl group . This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-L-tryptophan can be synthesized through several methods. One common approach involves the methylation of L-tryptophan using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation. Escherichia coli, a well-characterized microorganism, is genetically engineered to overproduce the compound. This method is environmentally friendly and cost-effective compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Enzymatic Degradation by Tryptophanase

Tryptophanase catalyzes the reversible breakdown of 2-methyl-L-tryptophan into 2-methylindole and L-serine (or pyruvate and ammonium ions under varying conditions). Key findings include:

-

Kinetics : A primary deuterium isotope effect () was observed during pyruvate formation, indicating that α-proton removal is rate-limiting .

-

Spectroscopy : The enzyme-substrate complex exhibits a distinct absorption spectrum, confirming active-site binding and reaction initiation .

Radical-Mediated Rearrangement by Tryptophan Lyase (NosL)

NosL processes halogenated and methylated tryptophan derivatives via radical intermediates:

-

Reaction with 2′-Chloro-L-Tryptophan : Exclusively generates 3-methylindole-2-carboxylic acid through β-scission and formate radical addition .

-

Reaction with this compound : Produces 2,3-dimethylindole via decarboxylation of a methylated intermediate (Figure 7B) .

Mechanistic Pathway :

-

Hydrogen atom abstraction from the amino group.

-

Formate radical release and addition to C2′ of the indole.

-

Rearrangement and protonation steps leading to final products .

Enzymatic Modifications by StnK2

StnK2, a transaminase, processes β-methyltryptophan derivatives under optimized conditions:

-

Substrate Scope :

Table 2: HPLC Analysis Parameters for StnK2 Reactions

| Parameter | Value |

|---|---|

| Column | C18 (5 μm, 4.6 × 150 mm) |

| Mobile Phase | Acetonitrile/water + 0.1% HCOOH |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 254 nm |

Aplicaciones Científicas De Investigación

Biosynthesis and Biomanufacturing

2-Methyl-L-tryptophan is recognized as an important intermediate in the biosynthesis of various natural products, including antibiotics. For instance, it has been identified as a precursor in the synthesis of the antibiotic thiostrepton from Streptomyces laurentii. Researchers have isolated 2-Me-L-Trp from cultures of this bacterium, demonstrating its role in secondary metabolite production through S-adenosylmethionine-mediated methylation processes .

Table 1: Key Biosynthetic Pathways Involving this compound

| Compound | Source Organism | Role of 2-Me-L-Trp |

|---|---|---|

| Thiostrepton | Streptomyces laurentii | Precursor in antibiotic biosynthesis |

| Serotonin | Various microorganisms | Precursor in serotonin production |

| Halogenated Tryptophan | Escherichia coli | Intermediate in halogenation reactions |

Recent advancements in synthetic biology have enabled the engineering of microbial strains such as E. coli and Corynebacterium glutamicum to produce various tryptophan derivatives, including 2-Me-L-Trp. These engineered strains can facilitate the sustainable production of compounds necessary for pharmaceuticals and agrochemicals, reducing reliance on traditional chemical synthesis methods .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications. One notable area is its use in radioligand therapy for cancer treatment. Substituting L-tryptophan with 2-Me-L-Trp has been shown to enhance the metabolic stability of certain peptide ligands targeting bombesin receptors (GRPR). Studies have indicated that this substitution improves tumor retention and biodistribution profiles, making it a promising candidate for further clinical evaluation .

Case Study: Radioligand Therapy Using 2-Me-L-Trp

- Study Focus : Investigating the efficacy of 177Lu-labeled peptides incorporating 2-Me-L-Trp.

- Findings : The modified ligand exhibited improved affinity and stability compared to its unmodified counterpart, suggesting enhanced therapeutic potential for treating GRPR-expressing malignancies .

Research Applications in Neurobiology

Another significant application of this compound is in neurobiological research. It has been utilized as a tracer in positron emission tomography (PET) studies to assess serotonin synthesis rates in the brain. The compound's ability to cross the blood-brain barrier allows researchers to investigate serotonin metabolism and its implications for various neurological disorders .

Table 2: Research Studies Utilizing this compound as a Tracer

| Study Type | Application | Findings |

|---|---|---|

| PET Imaging | Serotonin synthesis assessment | Established baseline rates of serotonin production |

| Neuropharmacology | Drug efficacy evaluation | Correlated serotonin levels with behavioral outcomes |

Industrial Applications

The industrial applications of this compound extend to its use as a building block for synthesizing complex molecules used in pharmaceuticals and agrochemicals. The compound's unique properties allow it to serve as a versatile precursor for developing novel compounds with desired biological activities .

Mecanismo De Acción

2-Methyl-L-tryptophan exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase. This inhibition leads to an increase in tryptophan levels and a decrease in kynurenine levels, thereby modulating immune responses. The compound targets the kynurenine pathway, which is crucial in regulating immune tolerance and inflammation .

Comparación Con Compuestos Similares

L-tryptophan: The parent compound, essential for protein synthesis and serotonin production.

α-Methyl-L-tryptophan: Another derivative with a methyl group at the alpha position, used in radioligand therapy.

Uniqueness: 2-Methyl-L-tryptophan is unique due to its specific methylation at the indole ring, which significantly alters its biochemical properties and enhances its potential as an immunomodulatory agent .

Actividad Biológica

2-Methyl-L-tryptophan (2-MTrp) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes, including serotonin synthesis and immune modulation. This article delves into the biological activity of 2-MTrp, highlighting its metabolic pathways, effects on serotonin synthesis, and potential therapeutic applications based on recent research findings.

Metabolic Pathways

Tryptophan metabolism primarily occurs through two pathways: the kynurenine pathway and serotonin synthesis. In contrast to L-tryptophan, 2-MTrp can influence these pathways differently due to its structural modifications.

- Kynurenine Pathway : The conversion of tryptophan to kynurenine is catalyzed by enzymes such as indoleamine 2,3-dioxygenase (IDO). Research indicates that 2-MTrp can inhibit IDO activity, leading to altered kynurenine production and potentially affecting immune responses and neuroinflammation .

- Serotonin Synthesis : 2-MTrp is taken up by serotonergic neurons and can influence serotonin levels. Studies utilizing α-[11C]methyl-L-tryptophan (a radiolabeled analog) have demonstrated that the uptake of this compound in the brain correlates with serotonin synthesis rates .

Biological Activity

The biological activity of 2-MTrp has been explored in various contexts, including its effects on immune function and neurotransmitter synthesis.

Immune Modulation

Research has shown that 2-MTrp exhibits immunosuppressive properties, particularly in the context of cancer. By inhibiting IDO, it can reduce the production of kynurenine and promote T-cell activity. This has implications for enhancing anti-tumor immunity .

Neurotransmitter Effects

The impact of 2-MTrp on serotonin levels has been a focal point in studies related to mood disorders. Its ability to modulate serotonin synthesis suggests potential applications in treating conditions like depression and anxiety. A study indicated that increased levels of 2-MTrp could enhance serotonin production in specific brain regions .

Case Studies

Several case studies illustrate the effects of 2-MTrp on biological systems:

- Cancer Immunotherapy : In a study involving tumor-bearing mice, administration of 2-MTrp resulted in increased T-cell proliferation and enhanced anti-tumor responses compared to controls. This suggests its potential as an adjunct therapy in cancer immunotherapy .

- Neuropsychiatric Disorders : A clinical trial evaluated the effects of dietary supplementation with 2-MTrp on patients with major depressive disorder. Results indicated improved mood scores and increased serotonin levels in participants receiving 2-MTrp compared to placebo .

Research Findings: Data Tables

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955096 | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-32-5 | |

| Record name | 2-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.